

Technical Guide: α-Ergocryptine-d3 for Advanced Research Applications

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Compound of Interest		
Compound Name:	α-Ergocryptine-d3	
Cat. No.:	B1147346	Get Quote

This technical guide provides an in-depth overview of the molecular characteristics and applications of α -Ergocryptine-d3, tailored for researchers, scientists, and professionals in drug development. This document outlines its physicochemical properties, a detailed experimental protocol for its use as an internal standard in quantitative analysis, and the pharmacological context of its non-deuterated analogue, α -Ergocryptine.

Core Molecular Data

 α -Ergocryptine-d3 is a deuterated form of α -Ergocryptine, an ergot alkaloid. The incorporation of three deuterium atoms results in a stable, isotopically labeled compound ideal for use in mass spectrometry-based analytical methods.

Parameter	Value	Source
Chemical Formula	C32H38D3N5O5	[1][2]
Molecular Weight	578.72 g/mol	[1][2]
CAS Number	1794783-50-8	[2][3]
Synonyms	(5'α)-12'-Hydroxy-2'-(1- methylethyl)-5'-(2- methylpropyl)ergotaman- 3',6',18-trione-d3; Ergocryptine-d3	[2]



Experimental Protocols: Quantitative Analysis of α -Ergocryptine via LC-MS/MS

 α -Ergocryptine-d3 is primarily utilized as an internal standard (IS) for the accurate quantification of α -Ergocryptine in complex matrices such as food, feed, and biological samples.[4] The following protocol describes a representative ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method.

Sample Preparation (QuEChERS-based Extraction)

This protocol is adapted for cereal-based matrices.

- Homogenization: Grind the sample to a fine powder.
- Extraction:
 - Weigh 1.0 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
 - Add a known concentration of α -Ergocryptine-d3 internal standard.
 - Add 10 mL of an extraction solvent mixture of acetonitrile and 3 mM ammonium carbonate (85:15, v/v).
 - Securely cap the tube and vortex for 30 seconds.
 - Shake vigorously for 30 seconds.
 - Centrifuge at 9000 rpm for 5 minutes at a temperature below 4°C.
- Dispersive Solid-Phase Extraction (dSPE) Clean-up:
 - Transfer 5 mL of the supernatant to a new tube containing 150 mg of C18 sorbent.
 - Vortex for 30 seconds to facilitate the binding of matrix interferences.
 - Centrifuge at 9000 rpm for 5 minutes at a temperature below 4°C.
- Final Extract Preparation:



• Carefully transfer the cleaned supernatant to a new vial for UHPLC-MS/MS analysis.

UHPLC-MS/MS Analysis

- · Chromatographic Separation:
 - System: ACQUITY UPLC System or equivalent.
 - Column: A C18 column stable at alkaline pH.
 - Mobile Phase: A gradient elution using a buffered alkaline mobile phase (e.g., with ammonium carbonate) and an organic modifier like acetonitrile is recommended to ensure good peak shape for ergot alkaloids.[5]
 - Flow Rate: Typically in the range of 0.2-0.5 mL/min.
 - Injection Volume: 1-10 μL.
- Mass Spectrometric Detection:
 - System: Xevo TQ-S or a comparable tandem quadrupole mass spectrometer.
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.[5]
 - Analysis Mode: Multiple Reaction Monitoring (MRM).
 - Precursor Ion: For both α -Ergocryptine and α -Ergocryptine-d3, the protonated molecule [M+H]⁺ is selected.[5]
 - MRM Transitions: Specific precursor-to-product ion transitions for both the analyte (α-Ergocryptine) and the internal standard (α-Ergocryptine-d3) must be optimized. At least two transitions are typically monitored for confirmation.
 - Source Parameters: Typical ESI source parameters include a capillary voltage of 0.5 kV, a desolvation temperature of 450°C, and a source block temperature of 150°C.[5]

Visualized Workflows and Pathways



Experimental Workflow for Quantification

The following diagram illustrates the key steps in the analytical workflow for the quantification of α -Ergocryptine using its deuterated internal standard.

Caption: Workflow for α -Ergocryptine quantification.

Signaling Pathway of α -Ergocryptine

The non-deuterated form, α-Ergocryptine, acts as a dopamine D2 receptor agonist.[6][7] The activation of the D2 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that primarily inhibits adenylyl cyclase.

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